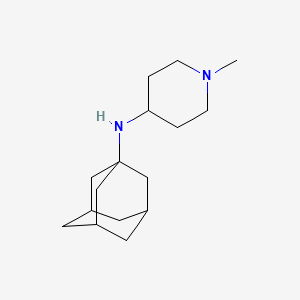![molecular formula C10H12BrClO2 B5141143 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene, also known as BCEE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BCEE is a halogenated aromatic compound that has been synthesized using different methods.
作用機序
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, heart rate, and cognition. The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an accumulation of acetylcholine. This can result in various effects, including muscle twitching, tremors, convulsions, and respiratory failure. This compound has also been found to have cytotoxic effects on certain cancer cell lines, indicating its potential use as an anticancer agent.
実験室実験の利点と制限
The use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in lab experiments has several advantages, including its potency as an inhibitor of acetylcholinesterase and its potential use as a starting material for the synthesis of other compounds. However, the use of this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in scientific research, including its potential use as an anticancer agent and its use in the development of new drugs that target acetylcholinesterase. Further studies are needed to investigate the mechanism of action of this compound and its potential use in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been found to have various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a starting material for the synthesis of potential anticancer agents. The use of this compound in lab experiments has several advantages, but also has limitations that need to be considered. Further studies are needed to investigate the potential use of this compound in various research applications.
合成法
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been synthesized using different methods, including the reaction of 1,4-dichlorobenzene with 2-bromoethanol in the presence of a base, and the reaction of 1,4-dichlorobenzene with 2-(2-bromoethoxy)ethanol in the presence of a base. The latter method has been found to be more efficient and produces a higher yield of this compound.
科学的研究の応用
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been used in various research applications, including as a precursor for the synthesis of other compounds and as a tool for studying the mechanism of action of certain enzymes. This compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been used as a starting material for the synthesis of potential anticancer agents.
特性
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHNTBATNVHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)

![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
![ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)
![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)


![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)
